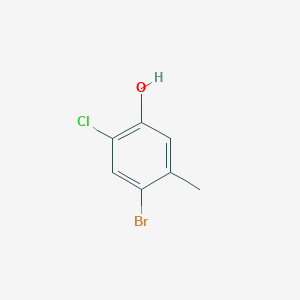

Phenol, 4-bromo-2-chloro-5-methyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Phenol, 4-bromo-2-chloro-” is an organic compound with the molecular formula C6H4BrClO . It is a derivative of phenol, with bromine and chlorine substituents attached to the aromatic ring .

Molecular Structure Analysis

The molecular structure of “Phenol, 4-bromo-2-chloro-” consists of a phenol ring with bromine and chlorine substituents . The exact positions of these substituents on the ring could not be determined from the available resources.Chemical Reactions Analysis

Aryl halides, like “Phenol, 4-bromo-2-chloro-”, can participate in nucleophilic aromatic substitution reactions . These reactions involve the replacement of a substituent in the aromatic ring by a nucleophile .Physical And Chemical Properties Analysis

“Phenol, 4-bromo-2-chloro-” has a molecular weight of 207.452 . It is expected to have properties similar to other phenolic compounds, but specific physical and chemical properties were not found in the available resources.Applications De Recherche Scientifique

Biologically Inactive Metabolite of Profenofos

4-Bromo-2-chlorophenol is a biologically inactive metabolite of profenofos, an organophosphorus pesticide . This suggests its potential use in studying the metabolic pathways and degradation of profenofos.

Enzyme-Catalyzed Copolymerization

This compound undergoes enzyme-catalyzed copolymerization with phenols, catalyzed by the extracellular laccase of the fungus Rhizoctonia praticola . This could be useful in the study of enzymatic reactions and the development of bio-based polymers.

Synthesis of Arylbenzoxazin Derivatives

4-Bromo-2-chlorophenol has been used as a reagent in the synthesis of 7-arylbenzo[b][1,4]oxazin derivatives . These compounds have potential applications in medicinal chemistry due to their diverse biological activities.

Sonochemical Degradation

Sonochemical degradation of 2-chloro-5-methylphenol in aqueous solution in the presence of TiO2 and H2O2 has been reported . This suggests potential applications in environmental science, particularly in the treatment of wastewater containing phenolic compounds.

Synthesis of Dichloroethene Derivatives

2-Chloro-5-methylphenol was used in the synthesis of 2-(4-chlorophenyl)-2-(4-chloro-3-thiophenol)-1,1-dichloroethene . This indicates its potential use in the synthesis of various organic compounds.

Research Grade Compound

4-Bromo-2-chloro-5-methylphenol is available as a research grade compound . This suggests its use in various scientific research applications, including chemical analysis and experimental studies.

Mécanisme D'action

- Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6257–6262

- MilliporeSigma. (n.d.). 2-Chloro-5-methylphenol

- MilliporeSigma. (n.d.). 4-Bromo-2-methylanisole

- ChemicalBook. (n.d.). 2-溴-4-氯-5-甲基苯酚

- ChemSpider. (n.d.). 2-Bromo-4-chloro-5-methylphenol

Propriétés

IUPAC Name |

4-bromo-2-chloro-5-methylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMLFLAHDYKOPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

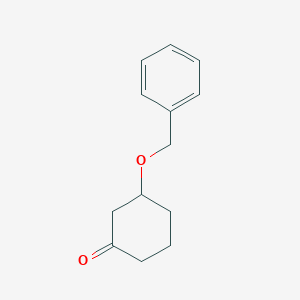

Canonical SMILES |

CC1=CC(=C(C=C1Br)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20464044 |

Source

|

| Record name | Phenol, 4-bromo-2-chloro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenol, 4-bromo-2-chloro-5-methyl- | |

CAS RN |

319473-24-0 |

Source

|

| Record name | Phenol, 4-bromo-2-chloro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Borabicyclo[3.3.1]nonane dimer](/img/structure/B1280401.png)

![tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B1280420.png)